molecular formula C17H23N3O3 B3017024 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide CAS No. 887465-37-4

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide

Cat. No.: B3017024
CAS No.: 887465-37-4
M. Wt: 317.389
InChI Key: XCZCPBJXHLXKAT-UHFFFAOYSA-N
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Description

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and a hydroxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the piperidine and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a dopamine transporter reuptake inhibitor, which means it binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons . This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide apart is its unique combination of functional groups and its specific activity as a dopamine transporter reuptake inhibitor. This makes it a valuable compound for studying the dopamine system and developing potential therapeutic agents for neurological disorders.

Properties

IUPAC Name

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-2-4-14(5-3-12)20-11-13(10-16(20)22)18-17(23)19-8-6-15(21)7-9-19/h2-5,13,15,21H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCPBJXHLXKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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